N-(4-methoxyphenyl)morpholine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a morpholine ring, a methoxyphenyl group, and a sulfonamide functional group. This compound has garnered attention due to its biological activity, particularly its potential as an antimicrobial agent by inhibiting key enzymes involved in bacterial growth.
N-(4-methoxyphenyl)morpholine-4-sulfonamide is classified as a sulfonamide and is specifically noted for its interactions with dihydrofolate reductase and DNA gyrase, making it relevant in pharmacology for developing antibacterial agents.
The synthesis of N-(4-methoxyphenyl)morpholine-4-sulfonamide typically involves the reaction of 4-methoxyaniline with morpholine and a sulfonyl chloride. This reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
In industrial settings, continuous flow reactors may be employed to enhance control over reaction conditions, improving yield and purity.
The molecular formula for N-(4-methoxyphenyl)morpholine-4-sulfonamide is C13H17N2O3S. The structure includes:
N-(4-methoxyphenyl)morpholine-4-sulfonamide can undergo several chemical transformations:
N-(4-methoxyphenyl)morpholine-4-sulfonamide primarily targets dihydrofolate reductase and DNA gyrase, leading to inhibition of essential bacterial processes:
These actions collectively inhibit bacterial growth by interfering with their ability to replicate and synthesize DNA .
N-(4-methoxyphenyl)morpholine-4-sulfonamide has several scientific applications:
Sulfonamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by the -SO₂NH- functional group that confers unique physicochemical properties and diverse biological activities. The sulfonamide group serves as a versatile bioisostere for carboxylic acids, amides, and other carbonyl-containing functionalities due to its similar electronic distribution and hydrogen-bonding capabilities [6]. This molecular mimicry enables sulfonamides to participate in key interactions with biological targets while often improving metabolic stability compared to their carbonyl counterparts. The tetrahedral geometry of the sulfur atom introduces distinct three-dimensionality to the molecular structure, facilitating optimal orientation for target binding. N-(4-Methoxyphenyl)morpholine-4-sulfonamide exemplifies these properties through its balanced amphiphilic character – the sulfonamide bridge connects a hydrophobic 4-methoxyphenyl moiety with a polar morpholine ring, creating a molecular architecture suitable for traversing biological barriers while maintaining target engagement capabilities [5].
The electronic configuration of the sulfonamide group features a highly polarized S=O bond (dipole moment ~4.5 D) and an N-H bond with moderate acidity (pKa ~10), enabling both hydrogen bond donation and acceptance. This dual hydrogen-bonding capacity allows sulfonamides to form stable interactions with biological macromolecules, contributing to their widespread occurrence in pharmacologically active compounds. The bioisosteric versatility of sulfonamides is evidenced by their successful incorporation into diverse therapeutic agents, including antibacterial drugs (sulfamethoxazole), carbonic anhydrase inhibitors (acetazolamide), and antiviral agents [6].
The morpholine ring (tetrahydro-1,4-oxazine) represents a saturated six-membered heterocycle containing both oxygen and nitrogen atoms within its ring structure. This scaffold contributes significantly to the pharmacokinetic optimization of drug candidates through multiple mechanisms: enhancement of aqueous solubility (via the basic nitrogen atom that can form water-soluble salts at physiological pH), modulation of lipophilicity (log P ~ -0.4 for morpholine), and improvement of metabolic stability (resistance to oxidative metabolism due to saturated bonds) [5]. The conformational flexibility of the chair-to-chair inversion (energy barrier ~10 kcal/mol) allows morpholine-containing compounds to adapt to binding pockets in biological targets. In N-(4-methoxyphenyl)morpholine-4-sulfonamide, the morpholine nitrogen directly connects to the sulfonyl group, creating a polar domain that can engage in hydrogen bonding and dipole-dipole interactions with target proteins.
The 4-methoxyphenyl moiety contributes essential hydrophobic character and electronic effects critical for target recognition. The methoxy group (-OCH₃) exhibits strong electron-donating properties (+R effect) that significantly influence the electronic density of the aromatic system, affecting π-π stacking interactions and cation-π interactions with biological targets. This substituent also contributes to enhanced membrane permeability compared to unsubstituted phenyl or polar-substituted phenyl rings, as evidenced by its prevalence in CNS-active drugs. The planar configuration of the methoxyphenyl group enables optimal contact with flat binding surfaces in enzyme active sites or receptor pockets. When combined in N-(4-methoxyphenyl)morpholine-4-sulfonamide, these moieties create a balanced molecular framework that harmonizes hydrophilic and lipophilic domains, facilitating interactions with diverse biological targets while maintaining favorable drug-like properties [5] [7].
The structural hybrid of morpholine and sulfonamide functionalities emerged as a strategic approach to address limitations of early sulfonamide-based therapeutics. Traditional sulfa drugs, while revolutionary as antibacterial agents, suffered from issues including bacterial resistance, limited spectrum of activity, and solubility challenges. The incorporation of the morpholine heterocycle represented a significant advancement that addressed multiple pharmacokinetic limitations while expanding the pharmacological repertoire beyond antimicrobial activity [5].
A landmark development occurred with the discovery of GYY4137 (morpholin-4-ium 4 methoxyphenyl (morpholino) phosphinodithioate), which features the N-(4-methoxyphenyl)morpholine-4-sulfonamide core as part of its complex structure. This compound, protected under patent US8865684B2, was developed as a novel hydrogen sulfide-releasing vasodilator with potential applications in cardiovascular diseases [3]. Unlike traditional sulfide donors, GYY4137 demonstrated controlled release kinetics of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in vascular tone regulation. This innovation highlighted the strategic value of the N-(4-methoxyphenyl)morpholine-4-sulfonamide architecture in creating targeted molecular delivery systems for gaseous mediators.
Table 1: Evolution of Sulfonamide-Based Therapeutics Featuring Morpholine and Methoxyphenyl Moieties
Decade | Development Milestone | Therapeutic Application | Structural Innovation |
---|---|---|---|
1950-1960 | First-generation sulfonamides | Antibacterial agents | Simple aryl sulfonamides |
1970-1980 | Carbonic anhydrase inhibitors | Diuretics, glaucoma | Heterocyclic sulfonamides |
1990-2000 | Sulfonylurea receptor ligands | Antidiabetics | Sulfonamide-azole hybrids |
2000-2010 | GYY4137 (H₂S donor) | Cardiovascular therapeutics | Phosphinodithioate-morpholine-sulfonamide hybrid [3] |
2010-Present | h-NTPDase inhibitors | Inflammation, thrombosis | Sulfamoyl benzamides with morpholine [5] |
Recent medicinal chemistry campaigns have systematically explored the structure-activity landscape of N-(4-methoxyphenyl)morpholine-4-sulfonamide derivatives. Research published in RSC Advances (2023) demonstrated that derivatives like N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i) exhibit potent inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases) – enzymes involved in thrombosis, inflammation, and cancer progression [5]. These advancements underscore the enduring medicinal chemistry value of this structural framework in addressing contemporary therapeutic challenges.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1